Cas no 1703987-35-2 ((2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid)

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is a chiral non-natural amino acid derivative featuring a brominated thiophene side chain. This compound is of significant interest in medicinal chemistry and peptide research due to its structural uniqueness, which enables the incorporation of a halogenated heterocyclic moiety into synthetic peptides or small molecules. The bromine atom at the 2-position of the thiophene ring enhances reactivity for further functionalization via cross-coupling reactions, making it a versatile intermediate. Its stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis. Applications include the development of enzyme inhibitors, receptor modulators, and bioactive probes, where its distinct electronic and steric properties contribute to tailored molecular interactions.
(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid structure
1703987-35-2 structure
Product Name:(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid
CAS No:1703987-35-2
MF:C7H8BrNO2S
MW:250.112919807434
CID:5696844
PubChem ID:97728925
Update Time:2025-06-09

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1299867
    • (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoicacid
    • (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid
    • 1703987-35-2
    • 3-Thiophenepropanoic acid, α-amino-2-bromo-, (αR)-
    • Inchi: 1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1
    • InChI Key: KYVNKDPVZZZKOJ-RXMQYKEDSA-N
    • SMILES: BrC1=C(C=CS1)C[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 248.94591g/mol
  • Monoisotopic Mass: 248.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • Density: 1.747±0.06 g/cm3(Predicted)
  • Boiling Point: 367.1±42.0 °C(Predicted)
  • pka: 2.11±0.10(Predicted)

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Additional information on (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid

Introduction to (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic Acid (CAS No. 1703987-35-2)

(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid, with the CAS number 1703987-35-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino group and a bromothiophene moiety makes it a versatile building block for synthesizing more complex pharmacological agents.

The< strong>structure of (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acidfeatures a chiral center at the second carbon atom, which is crucial for its biological activity. Chiral compounds are of particular interest in medicinal chemistry because the spatial arrangement of atoms can significantly influence their interactions with biological targets. The specific stereochemistry of this compound, denoted by the (R) configuration, suggests that it may exhibit selective binding properties, making it a valuable candidate for developing enantioselective drugs.

Recent research in the field of< strong>bioorganic chemistryhas highlighted the importance of heterocyclic compounds in drug design. The bromothiophene ring in (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid is a prime example of such a heterocycle, which has been extensively studied for its ability to modulate biological pathways. Studies have shown that thiophene derivatives can interact with various enzymes and receptors, making them promising scaffolds for therapeutic agents.

In particular, the< strong>amino groupin this compound provides a site for further functionalization, allowing chemists to attach other pharmacophores or modify its properties to enhance bioavailability and target specificity. This flexibility makes (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid a valuable intermediate in the synthesis of novel drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

The< strong>bromothiophene moietyadds another layer of complexity to this compound, contributing to its unique electronic and steric properties. Bromine atoms are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. The combination of these features makes (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid an attractive candidate for further investigation in medicinal chemistry.

Current research in pharmaceutical sciences is increasingly focusing on the development of< strong>targeted therapiesthat leverage the specificity of chiral compounds. The stereochemistry of (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid aligns well with this trend, as it offers a platform for designing drugs that selectively interact with biological targets. This selectivity is essential for minimizing side effects and improving therapeutic outcomes.

The< strong>pharmacokinetic profileof this compound is also an area of active investigation. Studies have begun to explore how the structural features of (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid influence its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing drug formulations and ensuring that therapeutic agents reach their intended targets effectively.

In addition to its potential as a drug intermediate, (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid may also find applications in< strong>catalysisand material science. The unique electronic properties of bromothiophene derivatives make them useful in designing organic semiconductors and catalysts for various chemical reactions. This dual functionality positions this compound as a versatile tool in both pharmaceutical and industrial chemistry.

The< strong>synthetic pathwaysfor producing (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid have been optimized to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled chemists to access complex molecules more efficiently, reducing costs and improving scalability. These developments are crucial for translating laboratory discoveries into viable therapeutic agents.

In conclusion, (2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid (CAS No. 1703987-35-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the chiral center, amino group, and bromothiophene moiety, make it an attractive candidate for designing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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